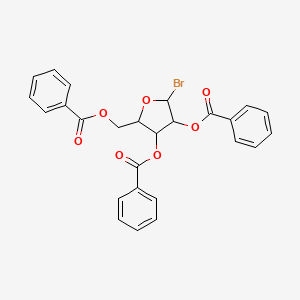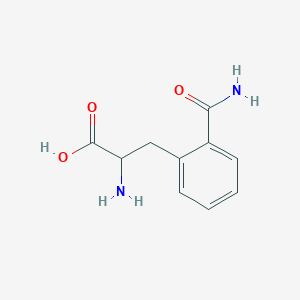
L-2-Carbamoylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2-Carbamoylphenylalanine: is an amino acid derivative with the chemical formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is also known by its IUPAC name, (2S)-2-amino-3-[2-(aminocarbonyl)phenyl]propanoic acid . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-2-Carbamoylphenylalanine can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with phosgene to form the corresponding carbamoyl chloride , which is then reacted with ammonia to yield this compound . The reaction conditions typically involve low temperatures and controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using phenylalanine ammonia lyase (PAL) from Petroselinum crispum . This method is advantageous due to its high specificity and yield . The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions to maximize enzyme activity.
Chemical Reactions Analysis
Types of Reactions: L-2-Carbamoylphenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Amino alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
L-2-Carbamoylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a substrate for enzyme studies, particularly those involving phenylalanine ammonia lyase.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of L-2-Carbamoylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for phenylalanine ammonia lyase , which catalyzes the conversion of phenylalanine derivatives into cinnamic acid derivatives . This reaction is crucial in the biosynthesis of various secondary metabolites in plants.
Comparison with Similar Compounds
L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:
L-Phenylalanine: The parent compound, which lacks the carbamoyl group.
L-Tyrosine: Similar in structure but contains a hydroxyl group on the aromatic ring.
L-DOPA: Contains both hydroxyl and amino groups on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(2-carbamoylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWGGPXZQIUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
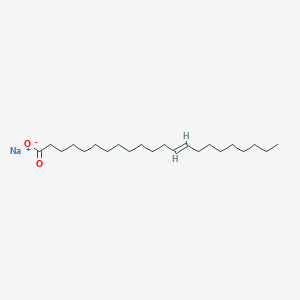
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
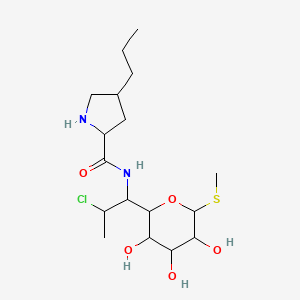
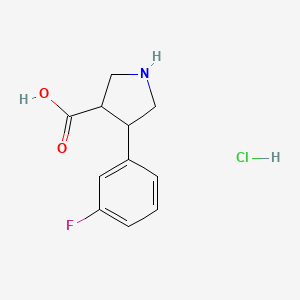
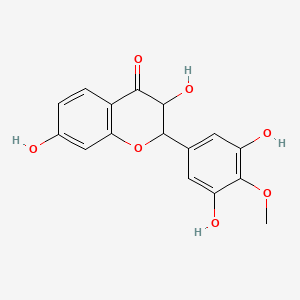
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
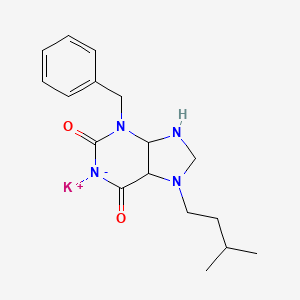
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)
